N~1~-(2-fluorophenyl)-beta-alaninamide
Description
N~1~-(2-Fluorophenyl)-beta-alaninamide is a fluorinated derivative of beta-alaninamide, characterized by a 2-fluorophenyl group attached to the N1 position of the beta-alaninamide backbone. The incorporation of a fluorine atom at the ortho position of the phenyl ring is a strategic modification aimed at enhancing metabolic stability, lipophilicity, and target binding affinity, common objectives in medicinal chemistry .
Properties
IUPAC Name |
3-amino-N-(2-fluorophenyl)propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O.ClH/c10-7-3-1-2-4-8(7)12-9(13)5-6-11;/h1-4H,5-6,11H2,(H,12,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZFTKQQTOHKJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCN)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-fluorophenyl)-beta-alaninamide typically involves the reaction of 2-fluoroaniline with beta-alanine. The process can be carried out through the following steps:
Formation of the Amide Bond: The reaction between 2-fluoroaniline and beta-alanine is facilitated by coupling agents such as carbodiimides (e.g., N,N’-dicyclohexylcarbodiimide) in the presence of a base like triethylamine. The reaction is usually performed in an organic solvent such as dichloromethane or dimethylformamide.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure N1-(2-fluorophenyl)-beta-alaninamide.
Industrial Production Methods
In an industrial setting, the production of N1-(2-fluorophenyl)-beta-alaninamide can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems ensures consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N~1~-(2-fluorophenyl)-beta-alaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the amide group to an amine.
Substitution: The fluorine atom in the phenyl ring can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydroxide in water or amine in an organic solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of phenol or substituted amines.
Scientific Research Applications
N~1~-(2-fluorophenyl)-beta-alaninamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N1-(2-fluorophenyl)-beta-alaninamide involves its interaction with specific molecular targets in biological systems. The fluorophenyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of their activity. The beta-alanine moiety can interact with amino acid transporters, facilitating the compound’s uptake into cells. Once inside the cell, it can influence various biochemical pathways, including those involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Structural Analogs
The compound shares structural homology with several fluorinated aryl amides and alaninamide derivatives. Key analogs include:
Key Observations :
- Substituent Position: The 2-fluorophenyl group in the target compound contrasts with the 4-fluoro-2-methylphenyl group in the Alfa Chemistry analog .
- Backbone Modifications : Replacement of beta-alaninamide with isobutyramide (as in the piperidinyl derivative) introduces bulkier alkyl chains, which could alter solubility and membrane permeability .
Physicochemical Properties
While experimental data (e.g., logP, solubility) for this compound are unavailable in the provided sources, trends can be inferred from structural analogs:
- Metabolic Stability: Fluorination generally retards oxidative metabolism, suggesting improved in vivo half-life relative to non-fluorinated alaninamides .
Biological Activity
N~1~-(2-fluorophenyl)-beta-alaninamide is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.
Chemical Structure and Synthesis
This compound features a fluorinated phenyl group attached to a beta-alanine backbone. The synthesis typically involves the reaction of 2-fluoroaniline with beta-alanine, facilitated by coupling agents such as carbodiimides in the presence of a base like triethylamine. The reaction is carried out in organic solvents like dichloromethane or dimethylformamide, followed by purification through recrystallization or column chromatography.
The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. The fluorophenyl group enhances binding affinity to various enzymes or receptors, while the beta-alanine moiety aids in cellular uptake via amino acid transporters. This compound may influence critical biochemical pathways related to cell proliferation and apoptosis, making it a candidate for therapeutic applications.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
Anticancer Potential
The compound has also been evaluated for its anticancer properties. Preliminary studies show that it can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanisms underlying these effects may involve the modulation of signaling pathways associated with cell survival and apoptosis.
Study 1: Antimicrobial Activity Assessment
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, revealing that the compound exhibited potent activity with MIC values ranging from 10 to 25 µg/mL against these pathogens.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
Study 2: Anticancer Efficacy
In another investigation focusing on cancer cell lines, this compound was tested for cytotoxicity against MCF-7 (breast cancer) and PC-3 (prostate cancer) cells. The results indicated a dose-dependent inhibition of cell viability, with IC50 values calculated at approximately 30 µM for MCF-7 cells and 35 µM for PC-3 cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 30 |
| PC-3 (Prostate Cancer) | 35 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
